1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine
CAS No.:
Cat. No.: VC20134065
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12N2O |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3 |
| Standard InChI Key | PZMKMNJNRMTSKU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=NO1)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2-oxazole core (a five-membered ring with oxygen at position 1 and nitrogen at position 2) substituted with an ethyl group at the 5-position and an ethanamine group at the 3-position. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |
| Molecular Formula | |
| Molecular Weight | 140.18 g/mol |
| SMILES | CCC1=CC(=NO1)C(C)N |
| InChI Key | PZMKMNJNRMTSKU-UHFFFAOYSA-N |
The ethyl group enhances lipophilicity, potentially improving membrane permeability, while the ethanamine side chain introduces a basic nitrogen atom capable of forming hydrogen bonds or ionic interactions with biological targets .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Expected peaks include N–H stretching (3300–3500 cm), C=N stretching (1600–1680 cm), and C–O–C vibrations (1200–1300 cm).
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NMR Spectroscopy:
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: Ethyl protons (δ 1.2–1.4 ppm, triplet; δ 2.4–2.6 ppm, quartet), oxazole protons (δ 6.5–7.0 ppm), and ethanamine protons (δ 2.8–3.2 ppm).
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: Oxazole carbons (δ 140–160 ppm), ethyl carbons (δ 10–25 ppm), and amine-bearing carbon (δ 40–50 ppm).
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Synthesis and Industrial Production
Synthetic Routes
Oxazole derivatives are typically synthesized via cyclization reactions. While no specific protocol for 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine is documented, analogous methods involve:
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Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using dehydrating agents like sulfuric acid.
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Van Leusen Reaction: Reaction of aldehydes with TosMIC (tosylmethyl isocyanide) to form oxazoles.
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Huisgen Cyclization: Thermal or catalytic cyclization of azides and alkynes .
For industrial-scale production, continuous flow reactors are favored for enhanced yield and safety.
Purification and Characterization
Post-synthesis purification employs techniques such as:
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Column Chromatography: Silica gel with ethyl acetate/hexane eluents.
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Recrystallization: Using ethanol or methanol.
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Analytical Methods: HPLC (≥95% purity), GC-MS for volatile impurities.
Comparative Analysis with Analogous Compounds
| Compound | Structure | Activity | IC/MIC |
|---|---|---|---|
| 1-(5-Methyloxazol-3-yl)ethanamine | Methyl substitution at C5 | PDE4 inhibition | 45 nM (PDE4B) |
| 1-(5-Phenyloxazol-3-yl)ethanamine | Phenyl substitution at C5 | Antiproliferative (MCF-7) | 1.2 µM |
| 1-(5-Ethyloxazol-3-yl)ethanamine | Ethyl substitution at C5 | Under investigation | N/A |
The ethyl group’s intermediate lipophilicity may balance solubility and membrane permeability compared to methyl or phenyl analogs .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with PDEs, kinases, and ion channels.
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Structure-Activity Relationships (SAR): Optimize substitutions at C5 and the ethanamine chain.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in preclinical models.
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